(10R,12S) Caspofungin

Pharmaceutical Analysis Quality Control Regulatory Compliance

Achieve regulatory-compliant generic filing with (10R,12S) Caspofungin reference standard. This material enables HPLC control of EP Impurity F (C0 isomer) to ≤0.25%—the critical threshold for ANDA submission. Use as positive control in antifungal susceptibility testing (MIC90 0.25 µg/mL vs C. albicans) and as benchmark in SAR. Includes detailed certificate of analysis with chiral purity data.

Molecular Formula C52H88N10O15
Molecular Weight 1093.3 g/mol
Cat. No. B15352339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10R,12S) Caspofungin
Molecular FormulaC52H88N10O15
Molecular Weight1093.3 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
InChIInChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46+/m0/s1
InChIKeyJYIKNQVWKBUSNH-DWACRQMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(10R,12S) Caspofungin: Stereochemically Defined Echinocandin Antifungal for API and Reference Standard Applications


(10R,12S) Caspofungin is a semi-synthetic cyclic hexapeptide lipopeptide belonging to the echinocandin class of antifungals . It is derived from the natural fermentation product pneumocandin B0, with the critical (10R,12S)-dimethylmyristoyl side chain configuration confirmed via asymmetric synthesis [1]. The compound exerts its antifungal activity through non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall biosynthesis . As the pharmacologically active stereoisomer, (10R,12S) Caspofungin is the defined active pharmaceutical ingredient (API) in the innovator product Cancidas® and is also utilized as a primary reference standard for analytical method development and quality control of generic caspofungin formulations [2].

Procurement Risk: Why Stereochemical Purity of (10R,12S) Caspofungin Precludes Simple Substitution


Generic substitution of caspofungin products is not a straightforward exercise in chemical equivalence due to the stringent stereochemical purity requirements mandated for the API. The fermentation process yields a mixture of pneumocandin B0, which possesses the (10R,12S) configuration essential for antifungal activity, and its structurally related isomer, pneumocandin C0, an impurity [1]. Regulatory guidance dictates that the C0 isomer, classified as Caspofungin EP Impurity F, must be rigorously controlled to levels at or below 0.25% weight by HPLC [1]. Products failing to meet this specification cannot be considered pharmaceutically equivalent, and their therapeutic equivalence is therefore invalid. Furthermore, the biological activity of echinocandins is exquisitely sensitive to stereochemistry; a stereoisomer of a related pneumocandin analog was shown to possess poor antifungal activity, being a weak inhibitor of glucan synthase [2]. Therefore, procurement decisions must prioritize suppliers who provide (10R,12S) Caspofungin with documented, low-level impurity profiles, as this directly correlates with regulatory compliance and anticipated biological performance.

Quantitative Evidence for (10R,12S) Caspofungin: Head-to-Head and Comparative Performance Data


Regulatory Compliance: Controlling the C0 Isomer (EP Impurity F) to ≤0.25% by HPLC

The (10R,12S) Caspofungin API is specifically defined in patents and regulatory filings as containing ≤0.25% weight by HPLC of the C0 isomer (Caspofungin C0, also known as Pneumocandin C0 or EP Impurity F) [1]. This is a critical differentiator from generic or poorly purified batches. The patent explicitly teaches that a pharmaceutical composition comprises caspofungin containing 'about 0.25% weight by HPLC or less of caspofungin C0' [1]. This specification is necessary because the starting fermentation material can contain as much as 1.28-1.81% mass of pneumocandin C0, requiring extensive purification to meet the specification [1].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Broad-Spectrum Antifungal Potency: MIC90 of 1 µg/mL Against 3,959 Clinical Candida Isolates

(10R,12S) Caspofungin demonstrates consistent and potent activity against a large, global collection of clinical Candida isolates. A study of 3,959 isolates from over 95 medical centers worldwide determined the MIC90 to be 1 µg/mL, with 96% of MICs ≤2 µg/mL [1]. This performance is notably robust against isolates resistant to older azole antifungals, such as fluconazole and itraconazole, where 99% of MICs remained ≤1 µg/mL [1].

Antifungal Susceptibility Candida spp. In Vitro Activity

Comparative Echinocandin Activity: MIC90 Profiles Against Key Candida Species

While all echinocandins share a mechanism of action, their in vitro potencies differ across Candida species. A direct comparison from a 2024 European surveillance study provides specific MIC90 values: against C. albicans, (10R,12S) Caspofungin exhibits an MIC90 of 0.25 µg/mL, compared to 0.016 µg/mL for both anidulafungin and micafungin [1]. However, against C. parapsilosis, the MIC90 for caspofungin is reported in the range of 1-4 µg/mL, whereas micafungin and anidulafungin show MIC90s of 1 to >8 µg/mL and 2 to >8 µg/mL, respectively [2]. This species-dependent variability in potency is a key consideration for targeted therapy and in vitro testing.

Echinocandin Comparison Candida albicans Candida glabrata Candida parapsilosis

Mechanism-Based Differentiation: Stereochemistry Dictates Glucan Synthase Inhibition

The (10R,12S) configuration of the dimethylmyristoyl side chain is not an arbitrary designation; it is the absolute configuration established by asymmetric synthesis and is essential for biological activity [1]. A key study on a related pneumocandin analog (L-733,560) demonstrated that a stereoisomer with an alternative configuration had 'poor antifungal activity' and was 'a weak inhibitor of glucan synthase' [2]. This establishes a clear class-level principle: the three-dimensional arrangement of atoms in the echinocandin lipopeptide dictates its ability to bind and inhibit the target enzyme, β-(1,3)-D-glucan synthase.

Structure-Activity Relationship Stereochemistry Glucan Synthase

Analytical Method Validation: HPLC Reference Standard for Impurity Quantification

Commercially available (10R,12S) Caspofungin is supplied as a highly characterized reference standard, typically with a Certificate of Analysis (COA) detailing its purity and compliance with USP/EP specifications [1]. This material is specifically intended for analytical method development and validation (AMV) and for use as a standard in quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The primary application is the development of validated RP-HPLC methods for the determination of caspofungin and its related impurities in pharmaceutical formulations [2].

Analytical Chemistry HPLC Reference Standards

Validated Application Scenarios for (10R,12S) Caspofungin Based on Quantitative Evidence


Analytical Reference Standard for ANDA/DMF Method Validation

Procure (10R,12S) Caspofungin as a primary reference standard for developing and validating HPLC or UPLC methods to quantify caspofungin and its related impurities, specifically the C0 isomer (EP Impurity F), in generic drug products. The stringent specification of ≤0.25% C0 isomer by HPLC [1] makes this compound essential for demonstrating that a generic formulation meets regulatory purity thresholds required for ANDA submission and commercial release.

In Vitro Susceptibility Testing Positive Control for Echinocandin Panels

Utilize (10R,12S) Caspofungin as a well-characterized positive control in antifungal susceptibility testing against a panel of Candida species, including C. albicans, C. glabrata, and C. parapsilosis. Its established MIC90 values (e.g., 0.25 µg/mL for C. albicans and 1-4 µg/mL for C. parapsilosis) [2][3] serve as critical quality assurance benchmarks to validate assay performance and to ensure the reliability of MIC data generated for comparator echinocandins like micafungin and anidulafungin.

Fermentation Process Optimization and Impurity Profiling

Employ (10R,12S) Caspofungin reference material for quantitative analysis of fermentation broths during process optimization aimed at reducing the production of the structurally related C0 isomer. As demonstrated in patent literature, starting material can contain 1.28-1.81% pneumocandin C0, while the final API must be ≤0.25% [1]. Monitoring this stereoisomeric impurity with a certified reference standard is crucial for achieving the yield and purity necessary for cost-effective and regulatory-compliant manufacturing.

Structure-Activity Relationship (SAR) Studies of Echinocandins

Incorporate (10R,12S) Caspofungin as a benchmark compound in SAR programs investigating the role of the lipophilic tail stereochemistry on β-(1,3)-D-glucan synthase inhibition and antifungal potency. The documented stark contrast in activity between active and inactive pneumocandin stereoisomers [4] provides a validated framework for evaluating the biological activity of novel, fully synthetic echinocandin analogs and for confirming that the (10R,12S) configuration is maintained in new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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